N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF3NO/c16-13(9-4-2-1-3-5-9)14(22)21-12-8-10(15(18,19)20)6-7-11(12)17/h1-8,13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERJPPLSNDSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylacetamide Core: This can be achieved by reacting phenylacetic acid with an amine derivative under acidic conditions to form the phenylacetamide core.
Introduction of the Bromo Group: The phenylacetamide core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use in developing pesticides and herbicides due to its stability and bioactivity.
Material Science: It is investigated for its potential use in creating advanced materials with specific chemical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the bromo and chloro groups facilitate its participation in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Backbone
Key Insights :
Aromatic Ring Modifications
Key Insights :
- Trifluoromethyl vs. Trifluoromethoxy () : -CF₃ (target) offers greater steric hindrance than -OCF₃, affecting binding pocket interactions .
- Triazine Derivatives () : While structurally distinct, triazine-based compounds highlight the role of electron-deficient aromatic systems in optoelectronics, contrasting with the target’s likely pharmaceutical applications .
Biological Activity
N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide is a synthetic organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
The compound has a molecular formula of and a molecular weight of approximately 392.6 g/mol. Its structure features a trifluoromethyl group , a bromo group , and a phenylacetamide moiety , which contribute to its unique chemical properties and biological activities.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown promising results as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This suggests potential applications in cancer therapy, where modulation of cell proliferation pathways is essential.
- Anti-inflammatory and Antimicrobial Properties : Preliminary studies indicate that the compound may possess anti-inflammatory and antimicrobial activities, although further research is required to elucidate these effects thoroughly.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of CDK2 | Modulates cell cycle | 500 nM | |
| Anti-inflammatory effects | Unknown | - | |
| Antimicrobial activity | Unknown | - |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, particularly at the G2/M phase, highlighting its potential as an anticancer agent.
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of CDK2, forming critical hydrogen bonds with key amino acids. This interaction underscores its potential for developing targeted therapies against cancer .
- In Vivo Efficacy : In animal models, particularly zebrafish xenograft models, this compound demonstrated significant inhibition of tumor growth without apparent toxicity, suggesting favorable safety profiles for further development .
Q & A
Q. What are the recommended synthetic routes for preparing N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide with high purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Bromination : Introduce the bromine atom via electrophilic substitution or radical bromination. For example, bromination of 2-phenylacetamide derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or thermal initiation) .
Coupling Reactions : React the brominated intermediate with 2-chloro-5-(trifluoromethyl)aniline using peptide coupling agents like EDCl/HOBt or DCC to form the acetamide bond .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with a C18 column and acetonitrile/water mobile phase to achieve >95% purity .
- Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-bromination.
- Optimize solvent polarity to enhance crystallinity and yield.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C5, bromine at C2). The deshielding effect of the trifluoromethyl group (~-60 ppm in F NMR) aids identification .
-
Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected m/z ~434.5 for CHBrClFNO) .
-
HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use gradient elution (e.g., 60%–90% acetonitrile in 20 min) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
-
Storage Conditions : Store in airtight, amber glass vials at -20°C to prevent photodegradation and thermal decomposition. Desiccate with silica gel to avoid hydrolysis of the acetamide bond .
-
Handling : Use inert atmosphere (N/Ar) during weighing to minimize oxidation of the bromine substituent .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- First-Aid Measures : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and consult a physician, providing the safety data sheet (SDS) .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the bromine and trifluoromethyl substituents in this compound?
- Methodological Answer :
-
Kinetic Studies : Compare reaction rates of bromine substitution (e.g., Suzuki coupling) with analogs lacking the trifluoromethyl group. Use DFT calculations to map electron density changes induced by the trifluoromethyl group’s -I effect .
-
Isotopic Labeling : Introduce O or Br isotopes to track bond cleavage pathways during hydrolysis or catalytic reactions .
- Data Interpretation : Correlate Hammett substituent constants (σ) with reaction outcomes to quantify electronic effects .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC vs. EC) .
- Purity Verification : Re-evaluate compound batches via LC-MS to rule out impurities (e.g., dehalogenated byproducts) as confounding factors .
- Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .
Q. What computational strategies can predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., kinases or GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the acetamide backbone .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What strategies can identify novel biological targets for this compound?
- Methodological Answer :
- Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins in cell lysates. Identify targets via LC-MS/MS .
- Gene Knockout Screens : Perform CRISPR-Cas9 library screens to identify genes whose deletion sensitizes or rescues cells from the compound’s effects .
- Metabolomics : Profile changes in cellular metabolites (e.g., ATP/ADP ratios) via LC-HRMS to infer pathway disruptions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
